![molecular formula C12H16N2O2 B2547753 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 612524-48-8](/img/structure/B2547753.png)
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol
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Overview
Description
This compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are found in many important natural products and synthetic drugs .
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. It also has a methoxyethyl group attached to one of the nitrogen atoms in the imidazole ring .
Chemical Reactions Analysis
Imidazole compounds are known to participate in various chemical reactions. They can act as both nucleophiles and electrophiles, making them versatile in synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. In general, imidazoles are relatively stable and can exhibit both basic and acidic properties .
Scientific Research Applications
Catalysis and Material Science
The study of molybdenum(VI) complexes with ligands similar in structure to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has revealed their potential as efficient and reusable catalysts for the oxidation of primary alcohols and hydrocarbons. These complexes, encapsulated in zeolite Y, demonstrate high catalytic activity and stability, along with the ability to be recovered and reused multiple times without significant loss of activity. This research opens up new avenues for the development of sustainable catalytic processes in material science (Ghorbanloo & Maleki Alamooti, 2017).
Synthetic Chemistry
The synthesis of (benzo[b]thienyl)methyl ethers of a structure analogous to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol has been explored, with findings indicating their potent antimycotic activity . These ethers present a new class of compounds with potential application in the development of new antifungal medications, showcasing the versatility of such chemical structures in drug design (Raga et al., 1992).
Supramolecular Chemistry
Research into the self-assembly of cyclotriguaiacylene derivatives , compounds with structural similarities to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, has led to the development of extended organic frameworks through hydrogen bonding and C−H···π interactions. These frameworks have potential applications in the creation of novel materials with specific porosity and functionality, contributing to advancements in supramolecular chemistry and material engineering (Shi et al., 2010).
Green Chemistry
The green synthesis of tetrasubstituted imidazoles , leveraging principles of sustainability and efficiency, has been achieved using components structurally related to 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol. This method emphasizes the importance of adopting environmentally friendly practices in chemical synthesis, reducing the use of harmful solvents and energy consumption, thus contributing to the broader goals of green chemistry (Rajkumar et al., 2015).
Corrosion Inhibition
The effects of substituent groups on imidazole rings, similar to those in 1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol, on corrosion inhibition efficacy have been studied. These derivatives demonstrate significant potential as corrosion inhibitors for mild steel in acidic solutions, suggesting applications in protecting industrial materials and infrastructure from corrosion-related damage (Prashanth et al., 2021).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives are known to play an important role in charge-transfer processes and as a hydrogen donor and acceptor in enzymes .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biological activities, such as antimicrobial, antitumor, and antiviral agents .
Pharmacokinetics
It is known that the azole group of heterocyclic compounds, which this compound is a part of, possesses significant pharmacokinetic property, lipophilicity, that influences the ability of the drug to reach the target by transmembrane diffusion .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antimicrobial, antitumor, and antiviral agents .
Action Environment
It is known that the design and synthesis of five-membered antimicrobial heterocyclic compounds containing sulfur and nitrogen atoms, which this compound is a part of, has become one of the most important areas of antibacterial and antifungal research today .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-(2-methoxyethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)12-13-10-5-3-4-6-11(10)14(12)7-8-16-2/h3-6,9,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFKEENUHONSOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol |
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